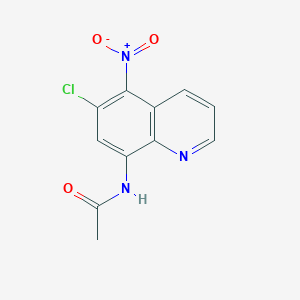

8-Acetamido-6-chloro-5-nitroquinoline

Description

Propriétés

Formule moléculaire |

C11H8ClN3O3 |

|---|---|

Poids moléculaire |

265.65 g/mol |

Nom IUPAC |

N-(6-chloro-5-nitroquinolin-8-yl)acetamide |

InChI |

InChI=1S/C11H8ClN3O3/c1-6(16)14-9-5-8(12)11(15(17)18)7-3-2-4-13-10(7)9/h2-5H,1H3,(H,14,16) |

Clé InChI |

ZAGIYYLCWZAILF-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 8-acetamido-6-chloro-5-nitroquinoline with structurally related quinoline derivatives, focusing on substituent positions, molecular properties, and functional attributes:

Note: Molecular weight calculated based on substituent masses where explicit data is unavailable.

Key Comparative Insights

Electronic Effects: The 5-nitro group in this compound and 6-bromo-8-ethyl-5-nitroquinoline enhances electrophilicity, making these compounds reactive toward nucleophilic substitution.

Substituent Influence on Solubility: Hydrophilic groups (e.g., 2-OH in 6-chloro-8-ethyl-2-hydroxy-5-nitroquinoline) improve aqueous solubility, whereas hydrophobic groups (e.g., 8-C₂H₅ in 6-bromo-8-ethyl-5-nitroquinoline) enhance lipid solubility .

Synthetic Utility: The acetamido group at position 8 in this compound serves as a protective group for amines, enabling selective functionalization of the quinoline core.

Thermal Stability: Melting point data for related compounds (e.g., 528.4 K for 5-acetamido-6-bromo-8-ethyl-2-hydroxyquinoline) suggests that bulky substituents like ethyl and bromo increase thermal stability compared to smaller groups like methyl or acetamido .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-acetamido-6-chloro-5-nitroquinoline?

- Methodological Answer : Synthesis typically involves sequential functionalization of the quinoline scaffold. Key steps include:

- Nitration : Controlled nitration at the 5-position using HNO₃ or tert-butyl nitrite at 80–130°C, with palladium salts enhancing regioselectivity .

- Chlorination : Electrophilic substitution at the 6-position via Cl₂ gas or SO₂Cl₂ in anhydrous conditions.

- Acetamido Introduction : Acetylation of an 8-amino intermediate (e.g., using acetic anhydride) after reduction of a nitro group (see for reduction protocols) .

Q. How do physical properties (e.g., solubility, melting point) influence experimental design?

- Methodological Answer :

- Solubility : Low aqueous solubility (common in nitroquinolines) necessitates polar aprotic solvents (DMSO, DMF) for biological assays.

- Melting Point : High thermal stability (e.g., ~534 K for analogous compounds) suggests suitability for high-temperature reactions .

- Characterization : Use differential scanning calorimetry (DSC) for phase transitions and HPLC-MS for purity validation .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., acetamido proton at δ 2.1–2.3 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 294.03) .

- XRD : Resolves crystal packing effects on reactivity .

Advanced Research Questions

Q. How does regioselectivity in nitration impact synthetic yield and byproduct formation?

- Methodological Answer :

- Mechanism : Nitration at the 5-position is favored due to electron-withdrawing effects of the chloro group at C5. Competing 8-nitro isomers may form if steric hindrance is unmanaged .

- Optimization : Use Pd catalysts to direct nitration (85% yield reported for analogous compounds) .

Q. What structural features dictate the biological activity of this compound?

- Methodological Answer :

- Nitro Group : Essential for antimicrobial activity via redox cycling, generating reactive oxygen species (ROS) .

- Chloro Substituent : Enhances lipophilicity, improving membrane penetration in Gram-negative bacteria .

- Acetamido Group : Modulates solubility and reduces cytotoxicity compared to amino derivatives (see comparative data in ) .

Q. How can data contradictions in literature (e.g., conflicting bioactivity results) be resolved?

- Methodological Answer :

- Reproducibility : Standardize assay conditions (e.g., pH 7.4 for MIC tests, as nitroquinolines show pH-dependent solubility) .

- Control Experiments : Compare with analogs (e.g., 5-chloro-8-nitroquinoline) to isolate substituent effects .

- Meta-Analysis : Cross-reference spectral data (e.g., PubChem, NIST) to validate compound identity .

Q. What strategies improve the metabolic stability of this compound in vivo?

- Methodological Answer :

- Prodrug Design : Mask the nitro group as a nitroreductase-sensitive prodrug to enhance tissue-specific activation .

- Structural Modifications : Introduce electron-donating groups (e.g., methoxy) at C7 to slow hepatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.